![molecular formula C21H20FN5O B2876119 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396790-68-3](/img/structure/B2876119.png)
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a phenylpiperazine moiety, and a pyrimidine ring, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to AChE, preventing the enzyme from breaking down ACh . This results in an increase in the concentration of ACh, enhancing cognition functions .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, it prevents the breakdown of ACh, leading to an increase in the level of ACh . This enhances the transmission of signals in the cholinergic neurons, which are involved in learning and memory .
Pharmacokinetics
The compound’s inhibitory activity against ache has been evaluated in vitro . More research is needed to determine its ADME properties and their impact on bioavailability.
Result of Action
The inhibition of AChE by this compound leads to an increase in the level of ACh . This can enhance cognition functions, making the compound potentially useful for the treatment of Alzheimer’s disease (AD) .
Biochemical Analysis
Biochemical Properties
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has been shown to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . The compound exhibits inhibitory activity against AChE, suggesting that it could potentially enhance cholinergic neurotransmission . This interaction with AChE is thought to be due to the compound’s ability to bind to the active site of the enzyme, thereby preventing it from hydrolyzing acetylcholine .
Cellular Effects
In cellular models, this compound has been shown to inhibit the activity of AChE, which could potentially lead to increased levels of acetylcholine in the synaptic cleft . This could enhance cholinergic neurotransmission, which is often impaired in conditions such as Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of AChE, thereby inhibiting the enzyme’s ability to hydrolyze acetylcholine . This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a pyrimidine derivative under specific conditions to form the intermediate product. This intermediate is then reacted with a fluorinated benzoyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar structure but different functional groups.
4-(3-chlorophenyl)piperazine: Contains a piperazine moiety but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-17-6-4-5-16(13-17)20(28)25-18-14-23-21(24-15-18)27-11-9-26(10-12-27)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRKYELDPNLJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)
![11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one](/img/structure/B2876038.png)
![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
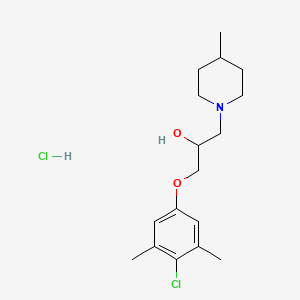
![5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2876046.png)
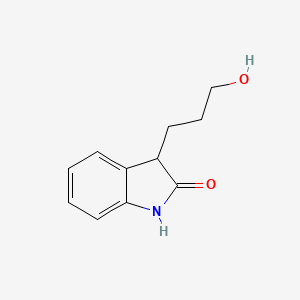

![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)
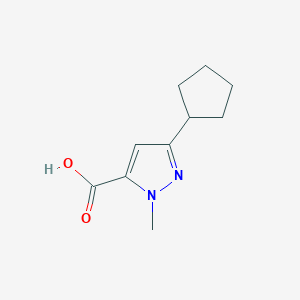
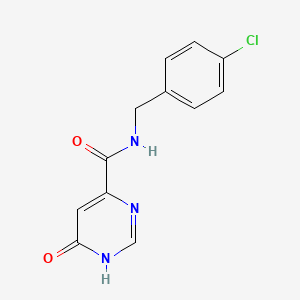


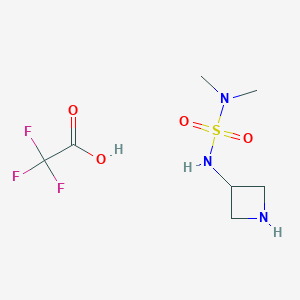
![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)
